

A Spectroscopic Showdown: Unmasking the Isomeric Differences of Dibutyl Terephthalate and Its Congeners

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Compound of Interest

Compound Name: *Dibutyl terephthalate*

Cat. No.: *B1670439*

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For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. In this comprehensive guide, we delve into a spectroscopic comparison of **dibutyl terephthalate** and its isomers, dibutyl isophthalate and dibutyl phthalate. This analysis, supported by experimental data, illuminates the subtle yet significant differences in their spectral fingerprints, providing a crucial reference for their unambiguous identification.

The three isomers of dibutyl phthalate—ortho-, meta-, and para-substituted—share the same molecular formula ($C_{16}H_{22}O_4$) and molecular weight, making their differentiation by mass spectrometry alone challenging. However, their distinct substitution patterns on the benzene ring give rise to unique spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides a detailed comparative analysis of their 1H NMR, ^{13}C NMR, FT-IR, and Mass Spectra to facilitate their accurate identification and characterization.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from 1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry for **dibutyl terephthalate**, dibutyl isophthalate, and dibutyl phthalate.

Spectroscopic Technique	Parameter	Dibutyl Terephthalate (para-isomer)	Dibutyl Isophthalate (meta-isomer)	Dibutyl Phthalate (ortho-isomer)
¹ H NMR	Chemical Shift (δ) of Aromatic Protons	8.05 ppm (s, 4H)	8.52 ppm (t, J=1.5 Hz, 1H), 8.18 ppm (dd, J=7.8, 1.5 Hz, 2H), 7.51 ppm (t, J=7.8 Hz, 1H)	7.72 ppm (m, 2H), 7.52 ppm (m, 2H)
	Chemical Shift (δ) of -OCH ₂ - Protons	4.33 ppm (t, J=6.6 Hz, 4H)	4.34 ppm (t, J=6.6 Hz, 4H)	4.31 ppm (t, J=6.7 Hz, 4H)
	Chemical Shift (δ) of -CH ₂ - Protons	1.74 ppm (m, 4H)	1.75 ppm (m, 4H)	1.72 ppm (m, 4H)
	Chemical Shift (δ) of -CH ₂ - Protons	1.45 ppm (m, 4H)	1.46 ppm (m, 4H)	1.45 ppm (m, 4H)
	Chemical Shift (δ) of -CH ₃ Protons	0.97 ppm (t, J=7.4 Hz, 6H)	0.98 ppm (t, J=7.4 Hz, 6H)	0.97 ppm (t, J=7.4 Hz, 6H)
¹³ C NMR	Chemical Shift (δ) of C=O Carbons	165.9 ppm	166.1 ppm	167.7 ppm
	Chemical Shift (δ) of Aromatic C (quaternary)	134.3 ppm	132.3 ppm	132.4 ppm
	Chemical Shift (δ) of Aromatic CH	129.4 ppm	133.6 ppm, 130.4 ppm, 128.7 ppm	130.9 ppm, 128.8 ppm
	Chemical Shift (δ) of -OCH ₂ -	65.3 ppm	65.4 ppm	65.2 ppm

Carbon

Chemical Shift

(δ) of -CH ₂ -	30.6 ppm	30.7 ppm	30.6 ppm
Carbon			

Chemical Shift

(δ) of -CH ₂ -	19.2 ppm	19.2 ppm	19.2 ppm
Carbon			

Chemical Shift

(δ) of -CH ₃	13.7 ppm	13.7 ppm	13.7 ppm
Carbon			

FT-IR	C=O Stretch (cm ⁻¹)	~1720	~1724	~1728
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C-O Stretch (cm ⁻¹)	~1270, ~1100	~1280, ~1120	~1280, ~1120
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Aromatic C-H Stretch (cm ⁻¹)	~3100-3000	~3100-3000	~3100-3000
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Aliphatic C-H Stretch (cm ⁻¹)	~2960, ~2870	~2960, ~2870	~2960, ~2870
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Mass Spec.	Molecular Ion (m/z)	278	278	278
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Major Fragment Ions (m/z)	149, 223, 57	149, 223, 57	149, 205, 57
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of the dibutyl phthalate isomer was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer.
- Pulse Program: A standard single-pulse sequence (zg30) was used.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Acquisition Time: 3.98 s.
- Spectral Width: 8278 Hz (20.5 ppm).
- Temperature: 298 K.
- Processing: The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

- Instrument: Bruker Avance 100 MHz spectrometer.
- Pulse Program: A standard proton-decoupled pulse sequence (zgpg30) was used.
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Acquisition Time: 1.3 s.
- Spectral Width: 23810 Hz (236.7 ppm).
- Temperature: 298 K.

- Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased, baseline corrected, and referenced to the CDCl_3 solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small drop of the neat liquid sample was placed between two polished potassium bromide (KBr) plates to form a thin capillary film.

Data Acquisition:

- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
- Mode: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.
- Background: A background spectrum of the clean KBr plates was acquired prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced via a gas chromatograph (GC) coupled to the mass spectrometer.

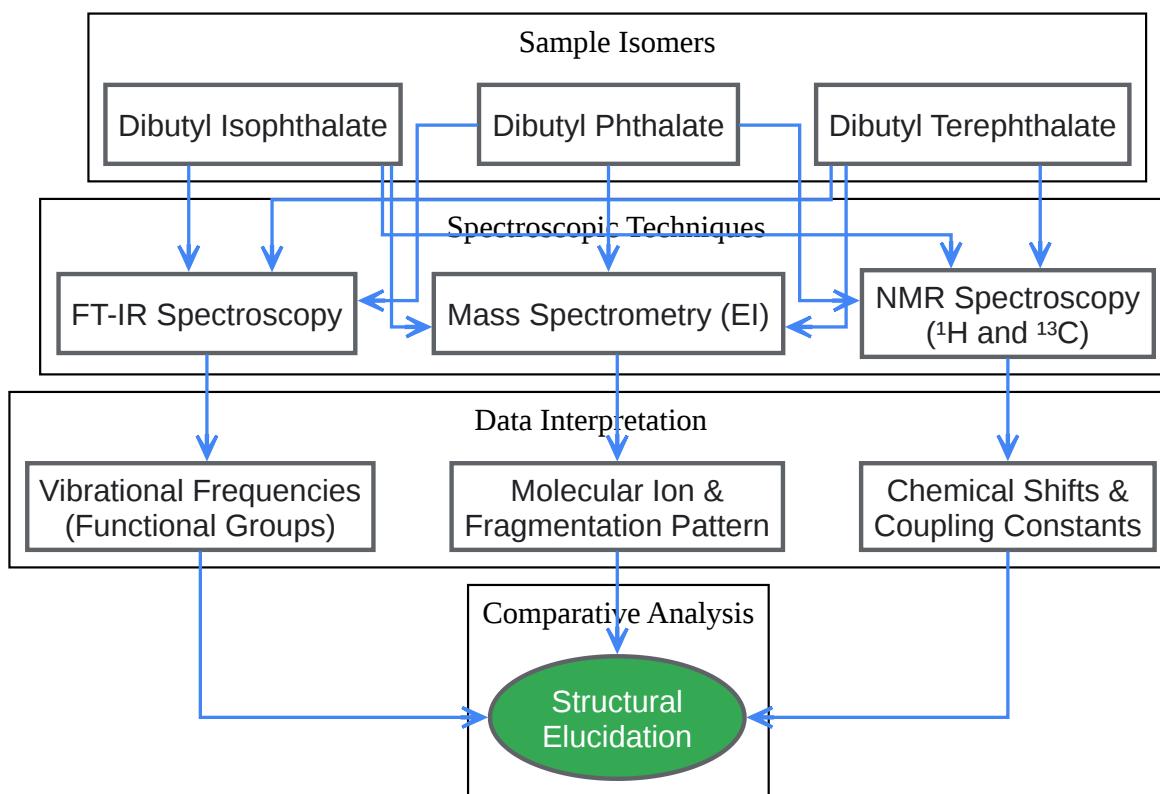
- GC System: Agilent 7890B GC.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness).
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Initial temperature of 100°C, held for 1 minute, then ramped at 15°C/min to 280°C and held for 5 minutes.

Mass Spectrometry:

- Mass Spectrometer: Agilent 5977A MSD.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: m/z 40-550.

Visualization of the Analytical Workflow

The logical progression of the comparative spectroscopic analysis is depicted in the following diagram.



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Caption: Workflow for the spectroscopic comparison of dibutyl phthalate isomers.

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